4-Fluorobenzoyl isothiocyanate
Overview
Description
4-Fluorobenzoyl isothiocyanate (4-FBITC) is an organofluorine compound that has been used in scientific research for a variety of purposes. It is a colorless, volatile liquid with a melting point of -45°C and a boiling point of 78°C. It is soluble in organic solvents, including methanol, ethanol, and hexane, and is highly reactive, making it a useful reagent for a variety of purposes. 4-FBITC is also a useful synthetic intermediate for a variety of compounds.
Scientific Research Applications
Synthesis and Structural Properties
Synthesis and Vibrational Properties
The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas was achieved using 4-fluorobenzoyl isothiocyanate. These compounds were characterized by NMR, elemental analyses, and FTIR spectroscopy, emphasizing their structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
Conformational Analysis
Another study focused on the conformational properties of compounds derived from this compound. This research employed single-crystal X-ray diffraction and quantum chemical calculations, revealing a rich conformational landscape for these molecules (Channar et al., 2020).
Antimicrobial and Biological Activities
Biological Activity
A study on fluorobenzoylthioureas synthesized using fluorobenzoyl isothiocyanate ester showed that these compounds exhibited varying growth regulating activities on plants (Yue Xia-li, 2010).
Antiproliferative Activity
Research on fluorinated Schiff bases derived from 1,2,4-triazoles, involving 4-fluorophenylisothiocyanate, demonstrated significant antiproliferative effects against various human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).
Antimicrobial Synthesis
involving fluorobenzoyl isothiocyanates. These compounds displayed notable in vitro antibacterial and antifungal activities, with some showing greater effectiveness against fungal species (Saeed, Shaheen, Hameed, & Naqvi, 2009).
Analytical and Material Science Applications
Structural Study
An investigation into the structure of N-2-fluorobenzoyl-N'-4-methoxyphenylthiourea, derived from this compound, utilized X-ray diffraction, FTIR, NMR, and UV spectroscopy. This study provided insights into the intra-molecular hydrogen bond interactions and solvent-dependent dual fluorescence phenomena (Yang, Zhou, & Zhang, 2007).
Chemical Modification of Enzymes
Research demonstrated the use of polymers carrying isothiocyanate groups, including this compound, for preparing enzyme resins. This study showed how the properties of enzymes can be altered based on the structure and chemical composition of the polymer matrices (Manecke, Günzel, & Förster, 2007).
Synthetic Applications
- Divergent Synthesis of Benzimidazole: A multi-step synthesis process was developed to create benzimidazole integrated benzoxazole and benzothiazoles, starting with 4-fluoro-3-nitrobenzoic acid and progressing through the intermediacy of benzimidazole linked ortho-chloro amines. This process involved reactions with various acid chlorides and isothiocyanates, including this compound (Liao, Selvaraju, Chen, & Sun, 2013).
Mechanism of Action
Target of Action
4-Fluorobenzoyl isothiocyanate (4-FBITC) is a synthetic compound that has been shown to interact with various biological targets. Isothiocyanates, the class of compounds to which 4-FBITC belongs, are known to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Mode of Action
Isothiocyanates, in general, are known to bind to nucleophiles, such as the –NH2 group or the –SH group This suggests that 4-FBITC may interact with its targets through covalent bonding, leading to changes in the function of these targets
Biochemical Pathways
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention . .
Pharmacokinetics
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that 4-FBITC may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Isothiocyanates are known to have anticarcinogenic, anti-inflammatory, and antioxidative properties . This suggests that 4-FBITC may have similar effects, but further studies are needed to confirm this.
Action Environment
The action of 4-FBITC may be influenced by various environmental factors. For example, the pH of the environment can affect the formation of isothiocyanates from their precursors . Additionally, the presence of certain cofactors can influence the reaction of isothiocyanates with their targets
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including 4-Fluorobenzoyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Properties
IUPAC Name |
4-fluorobenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMSWUYBYCVYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290147 | |
Record name | 4-fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-74-8 | |
Record name | NSC67049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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